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The FATA (Fatty Acyl-ACP Thioesterase A) gene family is a critical component of the fatty acid
biosynthesis pathway in plants. As a subclass of acyl-acyl carrier protein (ACP) thioesterases,
FATA enzymes play a pivotal role in terminating the elongation of fatty acid chains within the
plastid. Their substrate specificity directly influences the composition of fatty acids exported for
the synthesis of cellular lipids, including storage oils and signaling molecules. This guide
provides an in-depth exploration of the evolutionary history, functional diversification, and
molecular characteristics of the FATA gene family, intended for researchers in plant biology,
biochemistry, and drug development.

Evolutionary Origin and Diversification

The story of the FATA gene family begins with the broader evolution of fatty acid synthase
(FAS) systems. The components of the plant Type Il FAS, which operates in the plastids, are
thought to have originated from a bacterial ancestor. Within this system, acyl-ACP
thioesterases (TEs) emerged as key players in terminating fatty acid synthesis. Phylogenetic
analysis reveals that while enzymes like ketoacyl synthases (KSs) are universally present and
share a common ancestor, thioesterases are found only in some species, suggesting a more
recent or lineage-specific evolutionary path.[1]

Over evolutionary time, TEs have become increasingly selective in their substrate recognition.
[1] In the plant kingdom, this led to a significant functional divergence and the establishment of
two major thioesterase families: FATA and FATB.[2]
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o FATA (Fatty Acyl-ACP Thioesterase A): This family is characterized by a strong substrate
preference for unsaturated C18:1-ACP (oleoyl-ACP).[1][3] This specificity makes FATA genes
central to the production of oleic acid, a precursor for polyunsaturated fatty acids and various
signaling molecules.[4]

o FATB (Fatty Acyl-ACP Thioesterase B): In contrast, the FATB family exhibits broader
substrate specificity, primarily acting on saturated acyl-ACPs with chain lengths from C8 to
C18.[2] FATB enzymes are largely responsible for the pool of saturated fatty acids, such as
palmitic acid (16:0), that exit the plastid.[2]

This divergence between FATA and FATB represents a key evolutionary event, allowing for
precise control over the balance of saturated and unsaturated fatty acids produced by the cell.
Phylogenetic studies in various plant species, including monocots and dicots, consistently
show a clear clustering of FATA and FATB genes into distinct clades, indicative of an ancient
divergence.[1][3][5]

Quantitative Genomic and Proteomic Data

Genome-wide analyses have identified and characterized FATA and FATB gene family
members across numerous plant species. The number of genes varies, reflecting a history of
gene duplication and loss events. The following tables summarize key quantitative data for the
FAT gene family in several representative species.

Table 1: Number of FAT Gene Family Members in Selected Plant Species
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Total FAT
. Common FATA FATB
Species Genes . . Reference
Name . Subfamily Subfamily
Identified
Arabidopsis 2 (AtFATAL,
] Thale Cress 2 1 (AtFATB) [3]
thaliana AtFATA2)
Solanum
) Tomato 4 1 (SIFATAL) 3 [3]
lycopersicum
Solanum
Potato 4 1 (StFATAL) 3 [3]
tuberosum
. 3 (ZmFATA1- 7 (ZmFATB1-
Zea mays Maize 10 [1]
3) 7)
) Clustered Clustered
Linum ) )
o Flax 14 with FatA with FatB [5]
usitatissimum
orthologs orthologs

Table 2: Physicochemical Properties of FAT Proteins in Solanum tuberosum (Potato)
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Subcellul
. CDS Amino Molecular Isoelectri ar
Protein . . . .
Gene ID . Length Acids Weight c Point Location
ame
(bp) (AA) (kDa) (p1) (Confiden
ce)
Soltu.DM.0 Chloroplast
StFATB2 1125 375 42.095 8.64
3G020290 (0.14)
Soltu.DM.0 Chloroplast
StFATA1 1110 370 41.670 5.98
6G033680 (0.7362)
Soltu.DM.1 Chloroplast
StFATB3 1263 421 46.574 6.21
2G024780 (0.9241)
Soltu.DM.0 Chloroplast
StFATB1 1203 401 45.881 7.70
1G046460 (0.3259)
(Data
sourced
from a
study on
FAT genes
in
Solanacea
e
species|[3])

Molecular Structure and Conserved Domains

Members of the FATA gene family encode proteins that contain highly conserved domains
essential for their catalytic activity. Analysis using databases such as Pfam and NCBI-CDD
reveals that FATA proteins belong to the Acyl-ACP_TE superfamily.[3] The characteristic three-
dimensional structure is often described as a "hotdog" fold, which forms the substrate-binding
pocket.

The evolution of substrate specificity is directly linked to subtle variations in the amino acid
sequence within this catalytic pocket. While the overall structure is conserved between FATA
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and FATB, key residues determine whether the enzyme preferentially binds the unsaturated
oleoyl-ACP or various saturated acyl-ACPs.

Signaling Pathways and Biological Roles

The primary product of FATA activity, oleic acid (18:1), is not just a building block for lipids but
also a critical signaling molecule, particularly in plant defense. A well-characterized pathway
demonstrates that fluctuations in the cellular level of oleic acid can trigger a defensive cascade.
Reduced levels of 18:1 lead to an accumulation of salicylic acid (SA), a key defense hormone.
[6][7] This, in turn, activates the expression of pathogenesis-related (PR) genes, resulting in
enhanced, broad-spectrum resistance to bacterial and oomycete pathogens.[6][7]
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Caption: Oleic acid-mediated plant defense signaling pathway.
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Experimental Protocols

The study of the FATA gene family's evolution and function relies on a combination of
computational and experimental techniques.

Protocol: Phylogenetic Analysis

Reconstructing the evolutionary relationships within the FATA gene family and between FATA
and FATB subfamilies is fundamental.

e Sequence Retrieval: Identify putative FATA and FATB gene sequences from various plant
genomes using BLAST searches with known FATA protein sequences as queries.

e Multiple Sequence Alignment (MSA): Align the retrieved amino acid sequences using
algorithms like ClustalWw or MUSCLE, available in software packages like MEGA (Molecular
Evolutionary Genetics Analysis).[8] Manual inspection and refinement of the alignment are
crucial.

o Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following
robust methods:[8][9]

o Maximum Likelihood (ML): Infers the tree that maximizes the probability of observing the
given sequence data. Software like RAXML or IQ-TREE are commonly used.

o Bayesian Inference (Bl): Determines the posterior probability of a tree using a Markov
Chain Monte Carlo (MCMC) approach. MrBayes is a popular tool for this method.

o Tree Validation: Assess the statistical support for the branches of the tree. This is typically
done using bootstrapping (for ML) or by calculating posterior probabilities (for Bl). Values are
displayed at the nodes of the tree.

o Outgroup Selection: Root the tree using a known, more distantly related sequence (an
outgroup) to establish the direction of evolution.[8]

Protocol: In Vivo Substrate Specificity Assay

Determining the function and substrate preference of a newly identified FATA gene is often
performed using a bacterial expression system.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://bioinfo.cd-genomics.com/phylogenetic-analysis-methods-tools-and-best-practices.html
https://bioinfo.cd-genomics.com/phylogenetic-analysis-methods-tools-and-best-practices.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11117635/
https://bioinfo.cd-genomics.com/phylogenetic-analysis-methods-tools-and-best-practices.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vector Construction: Clone the coding sequence of the candidate FATA gene into an E. coli
expression vector.

Bacterial Transformation: Transform the expression vector into a specialized E. coli strain,
such as K27. This strain has a mutation in the fadD gene, which impairs the (-oxidation
(degradation) of fatty acids, causing them to be secreted into the culture medium.[10]

Gene Expression: Induce the expression of the FATA gene in the transformed E. coli K27
cells.

Fatty Acid Extraction: After a period of growth, harvest the culture medium and extract the
free fatty acids.

Analysis: Analyze the composition of the extracted fatty acids using Gas Chromatography-
Mass Spectrometry (GC-MS). The specific fatty acids that accumulate in the medium reflect
the substrate specificity of the expressed FATA enzyme.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.annualreviews.org/content/journals/10.1146/annurev-phyto-080516-035406
https://www.annualreviews.org/content/journals/10.1146/annurev-phyto-080516-035406
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.00390/full
https://scholars.uky.edu/en/projects/scope-a-fatty-acid-signaling-pathway-and-its-role-in-plant-defens/
https://pubmed.ncbi.nlm.nih.gov/18393616/
https://pubmed.ncbi.nlm.nih.gov/18393616/
https://apsjournals.apsnet.org/doi/10.1094/mpmi-21-5-0564
https://bioinfo.cd-genomics.com/phylogenetic-analysis-methods-tools-and-best-practices.html
https://bioinfo.cd-genomics.com/phylogenetic-analysis-methods-tools-and-best-practices.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11117635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11117635/
https://www.researchgate.net/publication/51561545_Phylogenetic_and_experimental_characterization_of_an_acyl-ACP_thioesterase_family_reveals_significant_diversity_in_enzymatic_specificity_and_activity
https://www.benchchem.com/product/b1237272#evolutionary-history-of-the-fata-gene-family
https://www.benchchem.com/product/b1237272#evolutionary-history-of-the-fata-gene-family
https://www.benchchem.com/product/b1237272#evolutionary-history-of-the-fata-gene-family
https://www.benchchem.com/product/b1237272#evolutionary-history-of-the-fata-gene-family
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1237272?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

